5-Cyclopropoxy-6-fluoropyridin-3-amine
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Overview
Description
5-Cyclopropoxy-6-fluoropyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C8H9FN2O. This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group and a fluorine atom attached to a pyridine ring. The presence of these functional groups imparts distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-fluoropyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropanation: The cyclopropoxy group is introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or cyclopropylcarbinol.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental sustainability. This often includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-6-fluoropyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and cyclopropoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-aminopyridine
- 3-Amino-6-fluoropyridine
- 5-Amino-2-fluoropyridine
Uniqueness
5-Cyclopropoxy-6-fluoropyridin-3-amine is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives. The cyclopropoxy group enhances the compound’s stability and lipophilicity, while the fluorine atom increases its electron-withdrawing capacity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C8H9FN2O/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2,10H2 |
InChI Key |
IQWCEZLCSRNIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)N)F |
Origin of Product |
United States |
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